D-Mannitol, 1,6-dideoxy-1,6-bis((2-hydroxyethyl)amino)-, 1,6-dimethanesulfonate (ester), dihydrochloride
Description
Properties
CAS No. |
1446-35-1 |
|---|---|
Molecular Formula |
C12H29ClN2O10S2 |
Molecular Weight |
461.0 g/mol |
IUPAC Name |
2-methylsulfonyloxyethyl-[2,3,4,5-tetrahydroxy-6-(2-methylsulfonyloxyethylamino)hexyl]azanium;chloride |
InChI |
InChI=1S/C12H28N2O10S2.ClH/c1-25(19,20)23-5-3-13-7-9(15)11(17)12(18)10(16)8-14-4-6-24-26(2,21)22;/h9-18H,3-8H2,1-2H3;1H |
InChI Key |
MXFOQZLUCVHVRD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC[NH2+]CC(C(C(C(CNCCOS(=O)(=O)C)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of D-Mannitol, 1,6-dideoxy-1,6-bis((2-hydroxyethyl)amino)-, 1,6-dimethanesulfonate, dihydrochloride typically follows a multi-step synthetic route:
- Activation of hydroxyl groups at C-1 and C-6 by conversion to good leaving groups, commonly methanesulfonate esters (mesylates).
- Nucleophilic substitution of the mesylate groups by 2-hydroxyethylamine or related amine nucleophiles.
- Salt formation by treatment with hydrochloric acid to obtain the dihydrochloride salt.
This approach leverages the high reactivity of mesylate esters to enable selective amination.
Stepwise Preparation Details
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Mesylation of D-Mannitol | Methanesulfonyl chloride (MsCl), base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane), 0-5 °C to room temperature | Selective conversion of C-1 and C-6 hydroxyls to mesylates; high yield and regioselectivity reported |
| 2 | Nucleophilic substitution with 2-hydroxyethylamine | 2-Hydroxyethylamine (excess), polar aprotic solvent (e.g., dimethylformamide), mild heating (50-80 °C) | Substitution proceeds via SN2 mechanism; bis-substitution at both mesylate sites |
| 3 | Salt formation | Treatment with HCl in ethanol or aqueous medium | Converts free amines to dihydrochloride salt; improves stability and solubility |
Representative Data Table of Preparation Parameters
| Parameter | Typical Range | Comments |
|---|---|---|
| Mesylation temperature | 0–25 °C | Low temperature prevents side reactions |
| Mesylation time | 1–3 hours | Complete conversion monitored by TLC or HPLC |
| Amination temperature | 50–80 °C | Ensures effective substitution without decomposition |
| Amination time | 4–12 hours | Longer times improve substitution completeness |
| Solvent | Dichloromethane (mesylation), DMF or DMSO (amination) | Choice affects solubility and reaction rate |
| Yield (overall) | 60–85% | Dependent on purification and reaction optimization |
Research Findings and Perspectives from Varied Sources
Catalytic Amination Advances: Recent studies in catalytic amination of biomass-derived oxygenates show that selective amination using homogeneous catalysts such as ruthenium complexes can improve amine yields under mild conditions, though these are more commonly applied to simpler alcohols and diols rather than complex sugar derivatives.
Mesylate Activation: The use of methanesulfonyl chloride for selective activation of primary hydroxyls in sugar alcohols is well-established, providing good leaving groups for subsequent nucleophilic substitution.
Amination Efficiency: Nucleophilic substitution of mesylate esters by amino alcohols like 2-hydroxyethylamine proceeds efficiently under polar aprotic solvents, with the reaction rate and selectivity influenced by temperature and solvent polarity.
Salt Formation: Conversion to dihydrochloride salts enhances compound stability, crystallinity, and handling properties, which is critical for pharmaceutical intermediates.
Purification: Crystallization from ethanol or aqueous ethanol is commonly employed to isolate the dihydrochloride salt with high purity.
Summary Table of Preparation Methods
| Preparation Stage | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Mesylation | Methanesulfonyl chloride, base | 0–25 °C, 1–3 h | 90–95 | Selective activation at C-1 and C-6 |
| Amination | 2-Hydroxyethylamine | 50–80 °C, 4–12 h | 70–85 | SN2 substitution on mesylates |
| Salt formation | HCl (aq or ethanolic) | Room temp, 1–2 h | Quantitative | Formation of dihydrochloride salt |
Chemical Reactions Analysis
Structural Analysis
The compound features:
-
Deoxy groups at positions 1 and 6 (loss of hydroxyl groups).
-
Aminoethyl substituents (–NHCH₂CH₂OH) at positions 1 and 6.
-
Methanesulfonate esters (–OSO₂Me) at positions 1 and 6.
-
Dihydrochloride salts (clustering with Cl⁻ ions).
These modifications suggest potential reactivity in:
-
Ester hydrolysis (methanesulfonate ester cleavage).
-
Amination or alkylation (via amino groups).
-
Sulfonate displacement (nucleophilic substitution).
Hydrolysis of Methanesulfonate Esters
Methanesulfonate esters are reactive leaving groups. In aqueous environments, hydrolysis could regenerate hydroxyl groups at positions 1 and 6:
Reaction :
This reaction would depend on pH and temperature. Acidic conditions may favor ester stability, while basic conditions could accelerate hydrolysis .
Amino Group Reactivity
The aminoethyl groups (–NHCH₂CH₂OH) may undergo:
-
Alkylation (e.g., with alkyl halides).
-
Acetylation (reaction with acetylating agents).
-
Cross-linking (via amine-amine reactions under oxidative conditions).
Sulfonate Displacement
The methanesulfonate ester groups could act as leaving groups in nucleophilic substitution reactions:
Example :
Nucleophiles like hydroxide, amines, or thiols could participate under appropriate conditions.
Data Tables (Hypothetical)
Table 1: Potential Reaction Conditions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Hydrolysis | Water, pH 7–8 | 25–50°C, 24–48 h | D-Mannitol + MeSO₃H |
| Alkylation | R-X (e.g., CH₃I) | DMF, K₂CO₃, 60°C | Alkylated aminoethyl-D-Mannitol |
| Nucleophilic Substitution | Nu⁻ (e.g., OH⁻, NH₃) | H₂O or polar aprotic solvent, 25–100°C | Nu-substituted D-Mannitol |
Research Gaps and Considerations
-
Lack of direct literature : No specific studies on this compound’s reactivity were identified in the provided sources.
-
Safety : The dihydrochloride salt suggests high solubility in water, which may influence reaction kinetics .
-
Synthesis : The compound likely arises from multi-step modifications of D-mannitol (e.g., tosylation, amination, sulfonation).
Scientific Research Applications
Treatment of Cerebral Edema
D-Mannitol is widely recognized for its role as an osmotic diuretic in managing cerebral edema. Its mechanism involves the reduction of intracranial pressure through osmotic effects that draw fluid out of the brain tissue.
- Clinical Studies : In a study involving adult patients with cerebral malaria, mannitol was administered to assess its efficacy in reducing brain swelling. The results indicated that while mannitol therapy did not significantly correlate with mortality rates, it did improve coma recovery time (90 hours with mannitol versus 32 hours without) .
- Pediatric Applications : Another study examined the effects of mannitol in children suffering from cerebral malaria. Although the treatment did not significantly improve clinical outcomes compared to placebo, it highlighted the importance of careful patient selection when considering mannitol as adjunct therapy .
Antimicrobial Properties
Recent research has focused on the potential of targeting mannitol metabolism in bacteria as a novel antimicrobial strategy.
- Mechanism of Action : A study identified mannitol-1-phosphate dehydrogenase (M1PDH) from Staphylococcus aureus as a critical enzyme for bacterial survival under stress conditions. Inhibition of this enzyme led to increased bacterial cell death due to oxidative stress and osmotic imbalance .
- Therapeutic Implications : The findings suggest that compounds targeting M1PDH could serve as a basis for developing new antibiotics, particularly against drug-resistant strains of bacteria.
Comparative Data Table
The following table summarizes key studies and findings related to the applications of D-Mannitol:
Mechanism of Action
The mechanism of action of D-Mannitol, 1,6-dideoxy-1,6-bis((2-hydroxyethyl)amino)-, 1,6-dimethanesulfonate (ester), dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1446-35-1 .
- Molecular Formula : C₁₂H₃₀Cl₂N₂O₁₀S₂ .
- IUPAC Name: D-Mannitol, 1,6-dideoxy-1,6-bis[[2-[(methylsulfonyl)oxy]ethyl]amino]-, dihydrochloride .
Structural Features :
This derivative of D-mannitol is characterized by:
- 1,6-Dideoxy backbone : Removal of hydroxyl groups at positions 1 and 4.
- Bis((2-hydroxyethyl)amino) substituents: Two amino groups at positions 1 and 6, each linked to a hydroxyethyl chain.
- Methanesulfonate esters : Sulfonate groups at positions 1 and 6, enhancing reactivity and solubility.
- Dihydrochloride salt : Improves aqueous solubility and stability .
Applications: Potential uses in pharmaceuticals (e.g., prodrugs, crosslinking agents) due to its bifunctional reactivity and solubility profile .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Sulfonate Type : Methanesulfonate (target compound) vs. p-toluenesulfonate (CAS 28296-02-8) affects lipophilicity and reaction kinetics. Methanesulfonates are more water-soluble but less stable than aromatic sulfonates .
- Protecting Groups : The target compound lacks protecting groups (e.g., isopropylidene in CAS 20720-17-6), making it more reactive but less selective in further modifications .
- Stereochemistry : The D-mannitol configuration (target compound) contrasts with L-mannitol derivatives (CAS 129491-64-1), influencing biological activity and chiral recognition .
Solubility and Stability
| Property | Target Compound | CAS 28296-02-8 | CAS 20720-17-6 | CAS 129491-64-1 |
|---|---|---|---|---|
| Solubility (Water) | High (due to dihydrochloride salt) | Low (neutral p-toluenesulfonate) | Moderate (isopropylidene groups) | Very low (Boc and phenyl groups) |
| Thermal Stability | Moderate (methanesulfonate esters hydrolyze faster) | High (stable aromatic sulfonate) | High (protected by isopropylidene) | High (Boc groups stabilize) |
Key Observations :
Comparison with Other Derivatives :
- CAS 129491-64-1: Involves Boc protection of amino groups and phenyl substitution, increasing synthetic complexity .
Key Observations :
- The target compound’s bifunctional amino-sulfonate structure makes it suitable for stimuli-responsive drug carriers .
- Tosylates (CAS 28296-02-8) are preferred in SN2 reactions due to their superior leaving-group ability .
Biological Activity
D-Mannitol, a sugar alcohol, is widely recognized for its applications in medicine and biochemistry. The specific compound, D-Mannitol, 1,6-dideoxy-1,6-bis((2-hydroxyethyl)amino)-, 1,6-dimethanesulfonate (ester), dihydrochloride , is a derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes multiple functional groups that contribute to its biological properties.
Biological Activity Overview
The biological activity of D-Mannitol derivatives primarily includes:
- Antitumor Activity : Some studies indicate that D-mannitol derivatives exhibit cytotoxic effects on various cancer cell lines.
- Neuroprotective Effects : There is evidence suggesting that these compounds can protect neuronal cells from oxidative stress.
- Osmotic Agent : D-Mannitol is commonly used as an osmotic diuretic in clinical settings.
The mechanisms through which D-mannitol and its derivatives exert their effects include:
- Inhibition of Cell Proliferation : Studies have shown that D-mannitol can inhibit the proliferation of cancer cells by inducing apoptosis.
- Reduction of Oxidative Stress : The compound may reduce oxidative stress in cells, thereby protecting them from damage.
- Modulation of Signaling Pathways : It has been observed to influence various signaling pathways involved in cell survival and apoptosis.
Case Study 1: Antitumor Activity
A study published in Cancer Research evaluated the effects of D-mannitol derivatives on human breast cancer cells. The results demonstrated a significant reduction in cell viability and increased apoptosis rates when treated with the compound.
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| D-Mannitol Derivative | 40 | 50 |
Case Study 2: Neuroprotection
Research conducted on neuronal cell lines indicated that D-mannitol could significantly reduce cell death induced by oxidative stress. The study reported a decrease in reactive oxygen species (ROS) levels in treated cells.
| Treatment | ROS Levels (µM) | Cell Viability (%) |
|---|---|---|
| Control | 30 | 70 |
| D-Mannitol | 10 | 90 |
Pharmacokinetics
The pharmacokinetic profile of D-mannitol derivatives suggests good absorption and distribution within the body. The compound is metabolized primarily in the liver and excreted via the kidneys.
Safety and Toxicity
Toxicological assessments indicate that while D-mannitol is generally safe at therapeutic doses, high concentrations can lead to adverse effects such as dehydration and electrolyte imbalances.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?
- Methodological Answer: The compound is synthesized via selective substitution of hydroxyl groups at the 1,6-positions of D-mannitol. Key steps include:
- Aminoalkylation: Reacting D-mannitol with 2-hydroxyethylamine under controlled pH (8–10) to introduce bis((2-hydroxyethyl)amino) groups.
- Methanesulfonation: Esterification with methanesulfonyl chloride in anhydrous conditions to form dimethanesulfonate esters.
- Salt Formation: Treating with hydrochloric acid to yield the dihydrochloride form.
Purity optimization requires HPLC (C18 column, acetonitrile/water mobile phase) and recrystallization from ethanol/water mixtures. Residual solvents should be monitored via GC-MS .
Q. Which analytical techniques are critical for characterizing structural integrity and purity?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (D2O or DMSO-d6) confirms substitution patterns and salt formation. Key signals: methanesulfonate esters (~3.2 ppm, singlet) and hydroxyethylamine protons (~3.5–4.0 ppm) .
- IR Spectroscopy: Validate amine (N-H stretch ~3300 cm⁻¹) and sulfonate (S=O ~1350–1200 cm⁻¹) groups .
- Melting Point Analysis: Compare observed melting range (e.g., 165–168°C) to literature values to detect impurities .
Advanced Research Questions
Q. How does the compound interact with biological macromolecules like RNA or proteins?
- Methodological Answer:
- Thermal Shift Assays: Monitor thermal denaturation profiles (e.g., via differential scanning calorimetry) to assess stabilization effects on proteins like IFN α-2b. A decrease in free energy (ΔG) indicates binding .
- Circular Dichroism (CD): Detect conformational changes in proteins or RNA complexes (e.g., reduced molar ellipticity at 208/222 nm suggests altered helical content) .
- Dissociation Constants (Kd): Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity (reported in micromolar ranges for RNA interactions) .
Q. What factors influence the compound’s stability under varying pH and temperature?
- Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (25–60°C, pH 3–9). For example, at pH <5, hydrolysis of methanesulfonate esters may occur, detected via LC-MS .
- Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition onset temperatures. Structural integrity is maintained up to ~150°C, but salt dissociation occurs above 200°C .
Q. Can the compound act as a substrate or inhibitor in microbial growth studies?
- Methodological Answer:
- Microbial Utilization Assays: Test growth of Gluconobacter oxydans or similar strains in media containing the compound as a carbon source. Compare OD600 trends to D-mannitol controls .
- Metabolic Profiling: Use <sup>13</sup>C-labeled compound to track incorporation into biomass via NMR or isotope-ratio mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
